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molecular formula C10H12O3 B1317693 Methyl 4-(2-hydroxyethyl)benzoate CAS No. 46190-45-8

Methyl 4-(2-hydroxyethyl)benzoate

Cat. No. B1317693
M. Wt: 180.2 g/mol
InChI Key: KIDZPYBADRFBHD-UHFFFAOYSA-N
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Patent
US07312230B2

Procedure details

Methyl-4-vinylbenzoate 70 (2.270 g, 14.00 mmol) was dissolved in 50ml of tetrahydrofuran and cooled to 0° C. 9-BBN (0.5M in THF)(28.00 ml, 14.00 mmol) was added and the mixture was stirred for 2 hours. The solution was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was cooled to 0° C. and quenched with alkaline hydrogen peroxide. The mixture was then extracted with diethyl ether. The extracts were dried over anhydrous sodium sulfate and concentrated en vacuo. The residue was purified by flash chromatography on silica eluted with 4:1 hexane/acetone to give 1.632 g (64.7%) of 4-(2-hydroxyethyl)benzoic acid methyl ester 71 as a clear oil.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH2:11])=[CH:6][CH:5]=1.B1C2CCCC1CCC2.[O:22]1CCCC1>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:22])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
B1C2CCCC1CCC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with alkaline hydrogen peroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluted with 4:1 hexane/acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.632 g
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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